molecular formula C11H9FN2 B13168734 3-Fluoro-4-(pyridin-3-yl)aniline

3-Fluoro-4-(pyridin-3-yl)aniline

Cat. No.: B13168734
M. Wt: 188.20 g/mol
InChI Key: CUDIVLZMECGZGZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyridin-3-yl)aniline is an organic compound that belongs to the class of fluorinated aromatic amines It features a fluorine atom attached to the third position of the benzene ring and a pyridine ring attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyridin-3-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Fluoro-4-(pyridin-3-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target protein’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
  • 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine

Uniqueness

3-Fluoro-4-(pyridin-3-yl)aniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

3-fluoro-4-pyridin-3-ylaniline

InChI

InChI=1S/C11H9FN2/c12-11-6-9(13)3-4-10(11)8-2-1-5-14-7-8/h1-7H,13H2

InChI Key

CUDIVLZMECGZGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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